N-Methylmethanamine;perchloric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

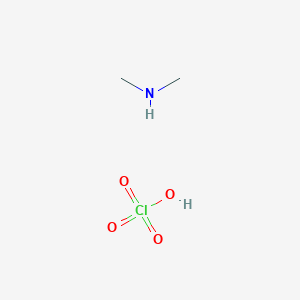

N-Methylmethanamine;perchloric acid is a compound formed by the combination of N-Methylmethanamine and perchloric acid. N-Methylmethanamine, also known as N-methylmethanimine, is a reactive molecular substance containing a methyl group attached to an imine. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylmethanamine can be synthesized from dimethylamine by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C . Another method involves the thermal decomposition of trimethylamine at 515°C to produce N-Methylmethanamine .

Industrial Production Methods

In industrial settings, N-Methylmethanamine is often produced through the thermal decomposition of trimethylamine. Perchloric acid is typically produced by the reaction of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form formaldehyde and methylamine.

Reduction: It can be reduced to form methylamine.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Formaldehyde and methylamine.

Reduction: Methylamine.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Methylmethanamine; Perchloric Acid as a Reactant

In organic synthesis, N-methylmethanamine can react with perchloric acid to form various perchlorate salts. This reaction is significant in the production of ammonium perchlorate, an essential component in rocket propellants and explosives. The reaction can be summarized as follows:

Table 1: Key Reactions Involving N-Methylmethanamine and Perchloric Acid

| Reaction Type | Products | Notes |

|---|---|---|

| Ammonium Perchlorate | NH4ClO4 | Used in solid rocket propellants |

| Organic Salt Formation | Various organic perchlorates | Useful in various synthetic pathways |

Analytical Chemistry

Sample Digestion and Elemental Analysis

Perchloric acid is widely utilized in analytical chemistry for sample digestion. It effectively breaks down complex matrices, making elements more accessible for analysis. When combined with N-methylmethanamine, it can enhance the solubility of certain compounds, facilitating better extraction and quantification.

- Application : Digestion of environmental samples such as soil and plant materials.

- Techniques Used : Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Case Study: Environmental Sample Analysis

A study demonstrated the effectiveness of perchloric acid in digesting soil samples to analyze metal content. The use of N-methylmethanamine improved the recovery rates of certain metals due to enhanced solubility.

Pharmaceutical Development

Titrimetric Assays

N-Methylmethanamine; perchloric acid is employed in non-aqueous titrimetric assays for pharmaceutical compounds. For instance, it has been used to determine the concentration of lansoprazole in capsules through a titration method where the amino group of lansoprazole reacts with perchloric acid.

- Methodology :

- Titrant: Perchloric acid in glacial acetic acid.

- Indicator: Methyl red.

- Concentration Range: Effective over a range of 2 – 20 mg.

Table 2: Summary of Pharmaceutical Applications

| Compound | Methodology | Application |

|---|---|---|

| Lansoprazole | Non-aqueous titration | Determination in capsules |

| Other Drugs | Similar titrimetric methods | Quality control in pharmaceuticals |

Wirkmechanismus

The mechanism of action of N-Methylmethanamine involves its reactivity as a nucleophile due to the presence of the imine group. It can react with electrophiles to form various products. Perchloric acid acts as a strong acid, providing protons for various chemical reactions and facilitating the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethylamine: A related compound with two methyl groups attached to the nitrogen atom.

Methanimine: A simpler imine with a hydrogen atom instead of a methyl group.

Ethanimine: An imine with an ethyl group attached to the nitrogen atom.

Uniqueness

N-Methylmethanamine is unique due to its specific reactivity and the presence of both a methyl group and an imine group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Eigenschaften

IUPAC Name |

N-methylmethanamine;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWXSAMAYKEIJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480107 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-49-4 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.